![molecular formula C19H22N2O3S B4430995 (3,5-DIMETHYLPHENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B4430995.png)
(3,5-DIMETHYLPHENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE
Vue d'ensemble
Description
(3,5-DIMETHYLPHENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE is a complex organic compound that features a phenyl group substituted with dimethyl groups at the 3 and 5 positions, a phenylsulfonyl group attached to a piperazine ring, and a methanone linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-DIMETHYLPHENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common approach is the coupling of 3,5-dimethylphenylboronic acid with 4-(phenylsulfonyl)piperazine using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction conditions often include the use of a base such as potassium carbonate, a solvent like toluene or ethanol, and a palladium catalyst under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The phenylsulfonyl group can undergo oxidation reactions, potentially forming sulfone derivatives.
Reduction: The methanone linkage can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid) under acidic or basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
(3,5-DIMETHYLPHENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Medicine: Explored for its potential therapeutic effects, including its ability to modulate biological pathways involved in disease.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of (3,5-DIMETHYLPHENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can act as a bioisostere, mimicking the structure and function of natural substrates. This compound may inhibit or activate specific pathways by binding to active sites or allosteric sites on target proteins, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
(3,5-DIMETHYLPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.
(3,5-DIMETHYLPHENYL)[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE: Similar structure but with an ethylsulfonyl group instead of a phenylsulfonyl group.
Uniqueness: (3,5-DIMETHYLPHENYL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE is unique due to the presence of both the phenylsulfonyl and piperazine moieties, which confer specific chemical and biological properties. The combination of these functional groups allows for diverse reactivity and potential therapeutic applications, distinguishing it from other similar compounds.
Propriétés
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-(3,5-dimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-15-12-16(2)14-17(13-15)19(22)20-8-10-21(11-9-20)25(23,24)18-6-4-3-5-7-18/h3-7,12-14H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBUDLUVFFFLPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-chlorophenyl)-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B4430930.png)
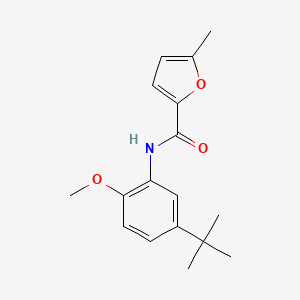
![5-bromo-N-[(3-chlorophenyl)methyl]furan-2-carboxamide](/img/structure/B4430942.png)
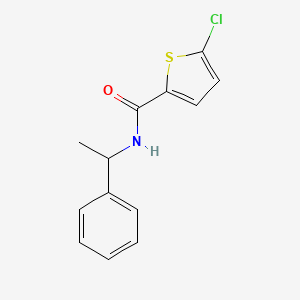
![N-[1-(4-propylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B4430967.png)
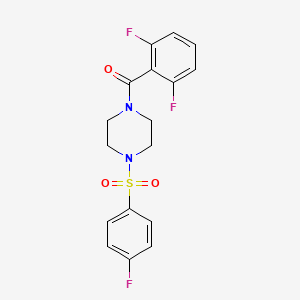
![2-(2-CHLOROPHENYL)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE](/img/structure/B4430971.png)
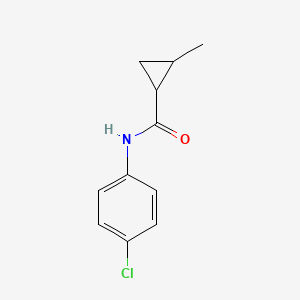
![N-[2-(piperidin-1-yl)ethyl]cyclohexanecarboxamide](/img/structure/B4430978.png)

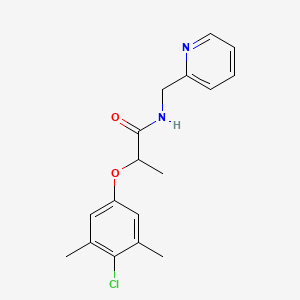
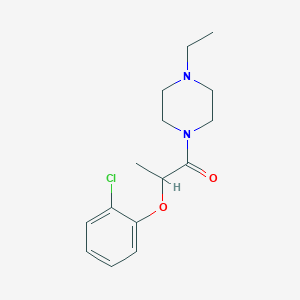
![2-(acetylamino)-N-cyclohexyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4431016.png)

